molecular formula C10H6Cl2N2O2 B14864057 2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid

2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid

Cat. No.: B14864057
M. Wt: 257.07 g/mol
InChI Key: STKNCKPADFKOIV-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of two chlorine atoms, a cyano group, and a cyclopropyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-cyanoisonicotinic acid followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isonicotinic acids with various functional groups.

Scientific Research Applications

2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group and chlorine atoms can enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.

    2,4-Dichloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a methyl group instead of a cyclopropyl group.

    2,5-Dichloro-3-cyano-6-ethylisonicotinic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

2,5-dichloro-3-cyano-6-cyclopropylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-6(10(15)16)5(3-13)9(12)14-8(7)4-1-2-4/h4H,1-2H2,(H,15,16)

InChI Key

STKNCKPADFKOIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C(=N2)Cl)C#N)C(=O)O)Cl

Origin of Product

United States

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